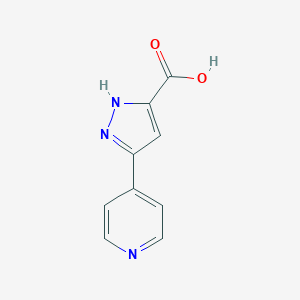

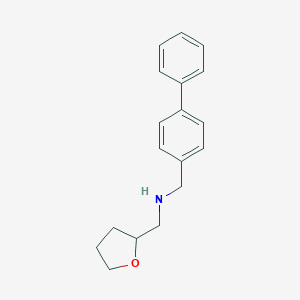

![molecular formula C12H16N2O3S B185631 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 288154-64-3](/img/structure/B185631.png)

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Descripción general

Descripción

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the empirical formula C12H16N2O3S . It has a molecular weight of 268.33 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a solid compound . Its empirical formula is C12H16N2O3S and it has a molecular weight of 268.33 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of novel compounds with potential antibacterial and antifungal activities (Mahyavanshi, Shukla, & Parmar, 2017). Another study focused on the antimicrobial activity of heterocyclic compounds having a sulphamido moiety, indicating their effectiveness against various microbial strains (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Pharmacological Characterization

A pharmacological study characterized PF-04455242, a derivative of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, as a high-affinity antagonist selective for κ-opioid receptors, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical characterization of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives. One research effort led to the creation of a fluorinated derivative, enhancing its potential applications in medicinal chemistry and drug design (Kuznecovs et al., 2020). Another study explored the anticonvulsant activity of new derivatives, providing insights into their therapeutic potential (Kamiński, Wiklik, & Obniska, 2015).

Anticancer Properties

The anticancer properties of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives have also been a significant focus. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy (Vinayak et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAZVYRDPYXYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352172 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |

CAS RN |

288154-64-3 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

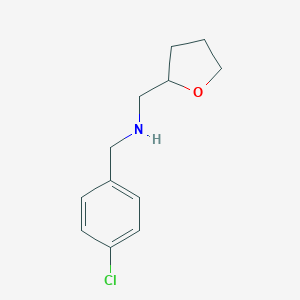

![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

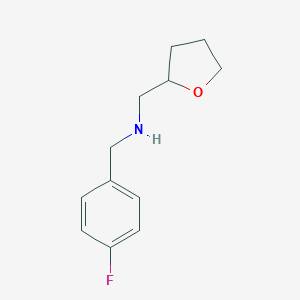

![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

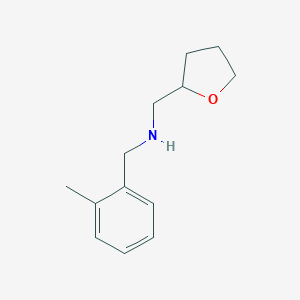

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)